5-Chloro-m-phenylenediamine chemical structure and properties
5-Chloro-m-phenylenediamine chemical structure and properties
Introduction
5-Chloro-m-phenylenediamine, also known as 5-chlorobenzene-1,3-diamine, is an important aromatic amine that serves as a versatile intermediate in the synthesis of a wide range of organic compounds. Its unique structural features—a chlorinated benzene ring with two amino groups in a meta-orientation—confer specific reactivity that is highly valued in the fields of medicinal chemistry, polymer science, and dye manufacturing. For researchers and professionals in drug development, understanding the core properties, reactivity, and handling of this compound is crucial for its effective and safe utilization in complex synthetic pathways. This guide provides a comprehensive overview of 5-Chloro-m-phenylenediamine, from its fundamental chemical and physical properties to its synthesis and applications, grounded in established scientific principles.
Chemical Identity and Structure
The precise arrangement of functional groups on the aromatic ring is fundamental to the reactivity of 5-Chloro-m-phenylenediamine. The electron-withdrawing nature of the chlorine atom and the electron-donating, activating nature of the two amino groups create a nuanced electronic environment that dictates its role in chemical reactions.
| Identifier | Value |
| IUPAC Name | 5-chlorobenzene-1,3-diamine |
| Synonyms | 5-Chloro-1,3-benzenediamine, 3,5-Diaminochlorobenzene |
| CAS Number | 33786-89-9[1][2][3] |
| Molecular Formula | C₆H₇ClN₂[2][3] |
| Molecular Weight | 142.59 g/mol [2][3] |
| Canonical SMILES | NC1=CC(Cl)=CC(N)=C1[4] |
| InChI Key | VZNUCJOYPXKLTA-UHFFFAOYSA-N[4][5] |
Chemical Structure:
Caption: 2D structure of 5-Chloro-m-phenylenediamine.
Physicochemical and Spectroscopic Properties
A thorough characterization of 5-Chloro-m-phenylenediamine is essential for its identification and for predicting its behavior in various chemical processes. The data presented below are compiled from reputable chemical suppliers and databases, providing a reliable reference for laboratory applications.
Physical Properties
| Property | Value | Source |
| Appearance | Cream to yellow to orange to brown crystals or powder | [4] |
| Melting Point | 102-104 °C | [2] |
| Boiling Point | 333.6 °C at 760 mmHg (estimated) | [6] |
| Density | 1.345 g/cm³ (estimated) | [6] |
| Solubility | Slightly soluble in water. | [2][7][8] |
| pKa | 3.83 ± 0.10 (Predicted) | [2] |
Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the identity and purity of 5-Chloro-m-phenylenediamine. The following are typical spectral data:
-
¹H NMR (400 MHz, CDCl₃): δ 6.10 (s, 2H), 5.87 (s, 1H), 3.60 (br s, 4H).[7]
-
¹³C NMR (100 MHz, CDCl₃): δ 148.3, 135.5, 105.9, 99.7.[7]
-
Mass Spectrometry (HRMS): Calculated for C₆H₈N₂Cl (M+H)⁺: 143.0370, Measured: 143.0369.[7]
Synthesis and Reactivity
Synthesis
5-Chloro-m-phenylenediamine is typically synthesized through the reduction of a dinitro precursor. A common laboratory-scale synthesis involves the reduction of 4-chloro-3,5-dinitrobiphenyl using a catalyst like Raney Nickel.[9] Another documented method involves a palladium-catalyzed amination of 1,3-dibromo-5-chlorobenzene.[2][7]
Workflow for Synthesis via Palladium-Catalyzed Amination:
Caption: Palladium-catalyzed synthesis of 5-Chloro-m-phenylenediamine.
Detailed Protocol for Palladium-Catalyzed Synthesis: [2][7]
-
To a solution of 5-chloro-1,3-dibromobenzene (2.0 mmol) in 4 mL of toluene, add Pd₂(dba)₃ (0.04 mmol), 2-(dicyclohexylphosphino)biphenyl (0.1 mmol), and LiHMDS (4.8 mmol).
-
Stir the reaction mixture at room temperature for 17 hours.
-
Upon completion, quench the reaction by adding 5 mL of 1N HCl and continue stirring for 5 minutes.
-
Alkalize the mixture to a pH of 12 using 1N NaOH.
-
Separate the organic and aqueous layers.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by chromatography.
Reactivity
The chemical behavior of 5-Chloro-m-phenylenediamine is governed by the two amino groups, which make the aromatic ring highly activated towards electrophilic substitution. The amino groups themselves are nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions, but it does influence the regioselectivity of reactions on the ring.
Aryl amines are basic and will react exothermically with acids.[10] They can also be incompatible with isocyanates, halogenated organics, peroxides, epoxides, and acid halides.[10]
Applications in Research and Drug Development
The primary use of 5-Chloro-m-phenylenediamine is as a building block or intermediate in organic synthesis.[2][4][7]
-
Pharmaceutical Synthesis: The presence of multiple reaction sites allows for the construction of complex heterocyclic scaffolds, which are common motifs in many pharmaceutical agents. The chlorine substituent can increase the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability.[11] More than 250 FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry.[11]
-
Dye and Pigment Industry: Phenylenediamines are precursors to a variety of dyes.[10] The specific substitution pattern of 5-Chloro-m-phenylenediamine allows for the synthesis of dyes with particular color and fastness properties.
-
Polymer Chemistry: Diamines are essential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of a chloro-substituted monomer can enhance the thermal stability and flame retardant properties of the resulting polymer.
Safety and Handling
As with all aromatic amines, 5-Chloro-m-phenylenediamine must be handled with appropriate care. It is classified as a hazardous substance and requires stringent safety protocols in a laboratory or industrial setting.
| Hazard Class | Statement |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Sensitization | May cause an allergic skin reaction.[12] |
| Eye Irritation | Causes serious eye irritation. |
| Mutagenicity | Suspected of causing genetic defects. |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[12] |
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[12][13] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with a suitable cartridge.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[12] The compound may be sensitive to air and light, so storage under an inert atmosphere in a dark place is recommended.[2][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]
Conclusion
5-Chloro-m-phenylenediamine is a chemical intermediate of significant value, particularly for professionals in drug discovery and material science. Its distinct reactivity profile, stemming from the interplay between the activating amino groups and the deactivating, directing chloro group, allows for its strategic incorporation into a multitude of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is paramount for unlocking its full potential in innovative research and development.
References
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Chemsrc. (n.d.). 5-Chloro-1,3-benzenediamine | CAS#:33786-89-9. Retrieved from [Link]
- Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
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PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-5-phenyl-m-phenylenediamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Benzenediamine, 5-chloro-. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-M-phenylenediamine. PubChem. Retrieved from [Link]
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Fisher Scientific. (n.d.). 5-Chloro-m-phenylenediamine, 97%. Retrieved from [Link]
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Pathania, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]"}
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